molecular formula C15H13N5O B2771139 1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1808576-62-6

1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2771139
CAS RN: 1808576-62-6
M. Wt: 279.303
InChI Key: XSNKBHWTYGWDRK-UHFFFAOYSA-N
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Description

1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole compounds. It has gained significant attention in the scientific community due to its wide range of applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The exact mechanism of action of 1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been hypothesized that the compound exerts its anticancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, it has been suggested that the compound inhibits the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects:
1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. Additionally, it has been found to downregulate the expression of various oncogenes and upregulate the expression of tumor suppressor genes. Furthermore, it has been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide is its potent anticancer activity against various cancer cell lines. Additionally, it possesses potent antifungal activity and has potential as an anti-inflammatory and antioxidant agent. However, one of the major limitations of the compound is its poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is the investigation of the compound's potential as a novel anticancer drug. Additionally, further studies can be conducted to elucidate the compound's mechanism of action and its effects on various signaling pathways. Furthermore, the compound's potential as an anti-inflammatory and antioxidant agent can be explored in more detail. Finally, efforts can be made to improve the compound's solubility in water to expand its potential applications.

Synthesis Methods

The synthesis of 1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a variety of methods. One of the most common methods involves the reaction of propargyl bromide with sodium azide in the presence of copper(I) iodide to yield propargyl azide. The resulting propargyl azide is then reacted with benzyl cyanide in the presence of copper(II) sulfate to yield 1-benzyl-N-(cyanomethyl)-prop-2-yn-1-amine. Finally, the reaction of 1-benzyl-N-(cyanomethyl)-prop-2-yn-1-amine with ethyl chloroformate in the presence of triethylamine yields 1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

1-benzyl-N-(cyanomethyl)-N-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has been found to possess potent antifungal activity against Candida albicans and Aspergillus fumigatus. Furthermore, it has been investigated for its potential as an anti-inflammatory and antioxidant agent.

properties

IUPAC Name

1-benzyl-N-(cyanomethyl)-N-prop-2-ynyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-2-9-19(10-8-16)15(21)14-12-20(18-17-14)11-13-6-4-3-5-7-13/h1,3-7,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNKBHWTYGWDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)C1=CN(N=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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